3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole
Description
This compound is a 1,2,4-triazole derivative featuring three distinct substituents:
- Position 4: An ethyl group, influencing steric bulk and metabolic stability.
- Position 5: A 1-phenyl-5-(trifluoromethyl)pyrazol-4-yl moiety, contributing π-π stacking capabilities and electron-withdrawing effects from the CF₃ group.
1,2,4-Triazoles are renowned for their pharmacological versatility, including antifungal, antimicrobial, and anticancer activities . The trifluoromethyl group enhances metabolic resistance and membrane permeability, while the dichlorophenyl moiety may improve target affinity in halogen-rich environments (e.g., enzyme active sites) .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F3N5S/c1-2-30-19(28-29-20(30)32-12-13-8-9-14(22)10-17(13)23)16-11-27-31(18(16)21(24,25)26)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIVCZXZMNVCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)C3=C(N(N=C3)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific triazole derivative, examining its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Antifungal Activity
Triazoles are predominantly recognized for their antifungal properties. The compound exhibits significant antifungal activity against various fungal strains. In a comparative study, it demonstrated effectiveness similar to that of established antifungal agents such as fluconazole and voriconazole. The mechanism of action is believed to involve the inhibition of ergosterol synthesis in fungal cell membranes.
Antibacterial Activity
Research indicates that this triazole derivative possesses notable antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies report minimum inhibitory concentrations (MICs) in the range of 0.25–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The SAR studies suggest that modifications on the phenyl ring significantly enhance antibacterial potency.
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have revealed promising results. The compound has been evaluated against various cancer cell lines, including colon and breast cancer models. It exhibited cytotoxic effects with IC50 values comparable to those of standard chemotherapeutic agents such as doxorubicin . Molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation.
Study 1: Antifungal Efficacy
In a study conducted by Lin et al., several triazole derivatives were synthesized and tested for antifungal activity. The derivative containing the 2,4-dichlorophenyl group showed an inhibitory rate of 90–98% against Pseudomonas piricola, outperforming commercial fungicides like azoxystrobin .
Study 2: Antibacterial Assessment
Mermer et al. synthesized quinolone-triazole hybrids and evaluated their antibacterial activity. The study highlighted that compounds with similar structural motifs to our target compound exhibited MIC values lower than those of traditional antibiotics, indicating a potential for developing new antibacterial therapies .
Study 3: Anticancer Potential
A recent investigation assessed various triazole derivatives for anticancer properties in human colon cancer (HCT 116) cells. The tested compound demonstrated significant growth inhibition with an IC50 value of 4.36 μM, suggesting its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is highly influenced by their structural features. Key findings from SAR studies include:
- Substituents on the phenyl ring : Electron-withdrawing groups (like Cl and CF3) enhance activity.
- Alkyl chain length : Modifications at the ethyl position can impact solubility and bioavailability.
- Thioether functionality : The presence of sulfur enhances interaction with biological targets.
Scientific Research Applications
Medicinal Chemistry Applications
- Antifungal Activity : Triazoles are well-known for their antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal activity against resistant strains of fungi. The compound has shown promise as a potential antifungal agent due to its structural features that enhance binding affinity to fungal enzymes .
- Anti-inflammatory and Analgesic Effects : Studies have demonstrated that triazole derivatives possess anti-inflammatory and analgesic properties. For instance, compounds similar to the one described have been evaluated for their efficacy in reducing inflammation and pain in animal models. The inhibition of specific pathways (e.g., p38 MAP kinase) suggests a mechanism through which these compounds exert their therapeutic effects .
- Anticancer Potential : The compound's structural characteristics may contribute to its anticancer activity. Triazoles have been reported to induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. Ongoing research is focused on synthesizing new derivatives that enhance these effects while minimizing toxicity .
Agricultural Applications
- Fungicides : The triazole scaffold is widely utilized in agriculture as a fungicide due to its ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. The compound's efficacy against various plant pathogens makes it a candidate for developing new agricultural fungicides .
- Plant Growth Regulators : Some triazole derivatives have been explored for their potential as plant growth regulators. They can modulate plant growth responses and stress tolerance, thereby improving crop yields under adverse conditions .
Material Science Applications
- Nonlinear Optical Properties : Recent studies have investigated the nonlinear optical properties of triazole derivatives for applications in photonics and optoelectronics. The unique electronic properties of these compounds make them suitable for use in devices such as lasers and sensors .
- Polymer Chemistry : Triazoles are being incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares the target compound with structurally analogous 1,2,4-triazole derivatives:
Crystallographic and Conformational Analysis
- Target Compound : While crystallographic data are unavailable, analogs like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ) exhibit triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. These molecules adopt planar conformations except for one fluorophenyl group, which is perpendicular to the plane . The target compound’s dichlorophenyl group may similarly induce steric or electronic distortions.
- Comparison with Isostructural Derivatives : Substituting Cl for F (as in Compound 5, ) minimally alters crystal packing but adjusts intermolecular interactions (e.g., Cl···Cl vs. F···F contacts). The ethyl group in the target compound may increase unit cell volume compared to methyl-substituted analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole, and how is its purity validated?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core (e.g., via hydrazine hydrate condensation) followed by triazole ring closure. Key intermediates include ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate derivatives . Purity is validated using high-performance liquid chromatography (HPLC) and structural confirmation via ¹H-NMR, elemental analysis, and LC-MS to ensure >95% purity .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structural integrity?
- Answer :
- ¹H-NMR : Identifies proton environments, especially aromatic protons from dichlorophenyl and trifluoromethylpyrazole moieties.
- FT-IR : Confirms functional groups (e.g., C-S stretching at ~650 cm⁻¹ for the sulfanyl group).
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities .
Q. How can researchers address solubility challenges during biological assays?
- Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Pre-formulation studies, such as shake-flask solubility tests in PBS (pH 7.4) or simulated gastric fluid, are recommended to optimize dissolution without compromising stability .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets like 14-α-demethylase (CYP51)?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using the 3LD6 PDB structure models binding affinities. Key residues (e.g., Leu376, Phe255) in the enzyme’s active site may interact with the dichlorophenyl and triazole groups. MD simulations (GROMACS) assess stability over 100 ns trajectories .
Q. How can contradictory bioactivity data (e.g., antifungal vs. cytotoxicity) be resolved?
- Answer :
- Dose-response curves : Establish IC₅₀ values in fungal (e.g., Candida albicans) vs. mammalian cell lines (e.g., HEK293).
- Selectivity Index (SI) : Calculate SI = IC₅₀(mammalian)/IC₅₀(fungal). SI >10 indicates therapeutic potential.
- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites in mammalian systems .
Q. What strategies improve regioselectivity during triazole functionalization?
- Answer :
- Steric control : Bulky substituents (e.g., ethyl at position 4) direct electrophiles to less hindered positions.
- Catalytic methods : Pd-mediated cross-coupling (Suzuki-Miyaura) for aryl group introduction at position 5.
- Temperature modulation : Low temperatures (−20°C) favor kinetic control in sulfanyl group addition .
Q. How do ADME properties influence in vivo efficacy?
- Answer :
- Lipophilicity (LogP) : Aim for 2–4 (calculated via ChemAxon) to balance membrane permeability and solubility.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to avoid drug-drug interactions.
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (>5% for efficacy) .
Methodological Notes
- Synthetic Optimization : Reflux in toluene with NaH improves yield in pyrazole formation steps .
- Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries (e.g., Acta Crystallographica reports) to resolve ambiguities .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via EUCAST guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
